

# What is the chemical structure of Rivulariapeptolide 988?

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Compound of Interest		
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# An In-depth Technical Guide to Rivulariapeptolide 988

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to Rivulariapeptolide 988, a potent serine protease inhibitor identified from a marine cyanobacteria community.[1][2]

### **Chemical Structure**

Rivulariapeptolide 988 is a cyclic depsipeptide characterized by a complex macrocyclic structure. The planar structure of Rivulariapeptolide 988 has been elucidated through a combination of tandem mass spectrometry, chemical derivatization, and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] It is part of a larger family of related compounds known as rivulariapeptolides.[1][2]

The chemical structure of Rivularia peptolide 988 is presented below:



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Caption: The chemical structure of Rivularia peptolide 988.

## **Quantitative Data**

The key quantitative data for Rivulariapeptolide 988 are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C50H69N8O13	[3]
Exact Mass [M+H]+	989.4978	[3]
Compound Class	Cyclic Depsipeptide	[3]

# **Experimental Protocols**

The identification and characterization of Rivulariapeptolide 988 involved a multi-step process combining native metabolomics, bioactivity screening, and advanced analytical techniques.[1]

1. Native Metabolomics for Bioactivity Screening:



A scalable native metabolomics approach was employed to identify potential protease inhibitors from a crude extract of an environmental cyanobacteria community.[1]

#### · Methodology:

- A crude extract is separated using μ-flow Ultra-High-Performance Liquid Chromatography (UHPLC).
- Post-chromatography, the pH is adjusted to native-like conditions with ammonium acetate via a make-up pump.
- The protein of interest (in this case, chymotrypsin) is infused orthogonally.
- The resulting protein-binder complexes are measured by mass spectrometry (MS).
- A parallel metabolomics run (high-resolution UHPLC-MS/MS) is performed without protein infusion for compound annotation.

#### 2. Mass Spectrometry-Guided Isolation:

Based on the native metabolomics results, Rivularia peptolide 988 was targeted for isolation.

#### Methodology:

- Subfractions of the crude extract were prepared.
- Rivulariapeptolide 988 was isolated from a specific subfraction (1-2-7) using preparative High-Performance Liquid Chromatography (HPLC).[3][4]
- The isolation yielded 1.3 mg of the compound with a retention time of 12.6 minutes under the specified conditions.[3][4]

#### 3. Structure Elucidation:

The planar structure of the isolated compound was determined using a combination of advanced spectroscopic techniques.

Methodology:



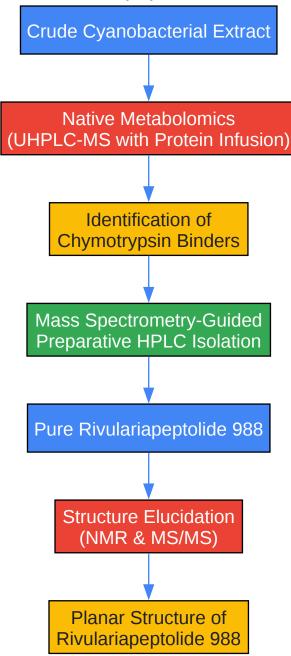
- Tandem Mass Spectrometry (MS/MS): Provided information on the molecular formula and substructural features.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments were conducted to unambiguously determine the planar structure and stereochemistry of the molecule.[1][4]

# **Visualization of Experimental Workflow**

The following diagram illustrates the workflow for the identification and characterization of Rivulariapeptolide 988.



## Workflow for Rivulariapeptolide 988 Identification



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Caption: A flowchart outlining the key steps in the discovery and structural elucidation of Rivulariapeptolide 988.



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